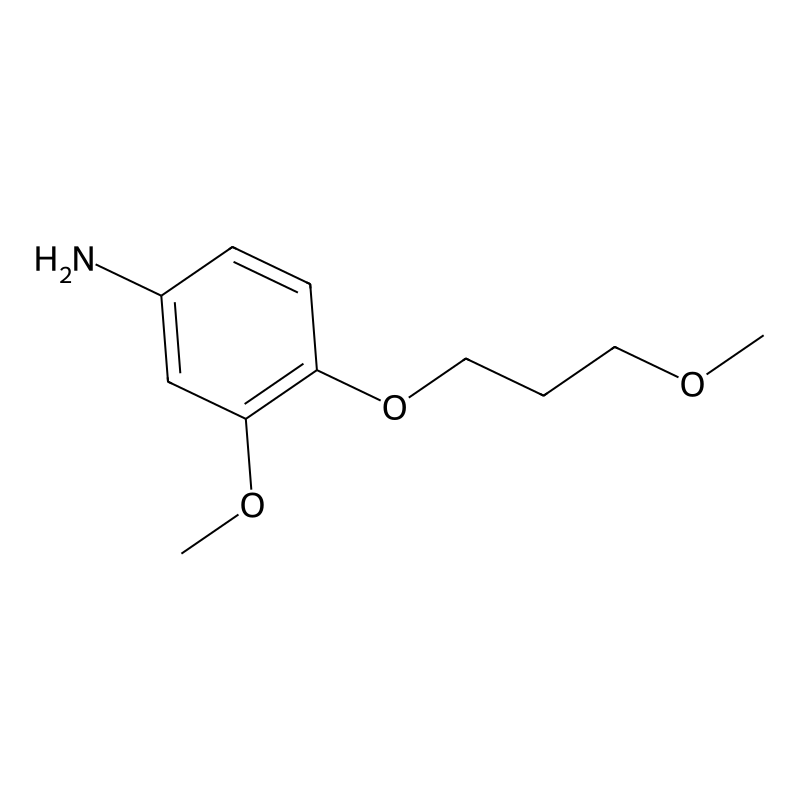3-Methoxy-4-(3-methoxypropoxy)aniline
Catalog No.
S872971
CAS No.
1249721-94-5
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1249721-94-5
Product Name
3-Methoxy-4-(3-methoxypropoxy)aniline
IUPAC Name
3-methoxy-4-(3-methoxypropoxy)aniline
Molecular Formula
C11H17NO3
Molecular Weight
211.26 g/mol
InChI
InChI=1S/C11H17NO3/c1-13-6-3-7-15-10-5-4-9(12)8-11(10)14-2/h4-5,8H,3,6-7,12H2,1-2H3
InChI Key
CHGCGUKHCSPCEJ-UHFFFAOYSA-N
SMILES
COCCCOC1=C(C=C(C=C1)N)OC
Canonical SMILES
COCCCOC1=C(C=C(C=C1)N)OC
- Pharmaceutical development: They can serve as building blocks for drugs or act as drug carriers due to their ability to modify solubility and stability [].
- Material science: Some aromatic ethers exhibit interesting properties like liquid crystallinity, making them valuable for display technologies [].
Molecular Structure Analysis
The compound possesses a core structure of aniline, a benzene ring with an attached amino group (-NH2). At the 3rd position of the benzene ring, a methoxy group (-OCH3) is attached. Another methoxy group is linked to a three-carbon propoxy chain (-OC3H6) at its end, which is then connected to the 4th position of the benzene ring. This structure suggests potential for various types of interactions due to the presence of the electron-donating methoxy groups and the amino group.
Chemical Reactions Analysis
- Alkylation: The amino group (-NH2) can undergo alkylation reactions with alkylating agents, introducing a new carbon chain.
- Acylation: The amino group can also react with acylating agents to form amides.
- Ether cleavage: Under specific conditions, the ether linkages (C-O-C) might be cleaved using strong acids or Lewis acids.
XLogP3
1.4
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








